molecular formula C4H2F3NO2 B024585 3-(Trifluoromethyl)isoxazol-5-ol CAS No. 110411-51-3

3-(Trifluoromethyl)isoxazol-5-ol

Cat. No.: B024585
CAS No.: 110411-51-3
M. Wt: 153.06 g/mol
InChI Key: DMUDTNKXRBJRKA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoxazol-5-ol is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring significantly influences its chemical properties and biological activities. This compound is of considerable interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isoxazol-5-ol typically involves a [3 + 2] cycloaddition reaction. One common method is the reaction of nitrile oxides with alkynes. For instance, trifluoroacetonitrile oxide can be generated in situ and reacted with an alkyne to form the desired isoxazole . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)isoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)isoxazol-5-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

3-(trifluoromethyl)-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDTNKXRBJRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NOC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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